molecular formula C14H25NO2 B12636185 (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol CAS No. 945681-45-8

(1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol

Cat. No.: B12636185
CAS No.: 945681-45-8
M. Wt: 239.35 g/mol
InChI Key: AYRKWHNLIKGDRV-BFHYXJOUSA-N
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Description

(1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with a morpholine group, a methyl group, and a prop-1-en-2-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring can be constructed through cyclization reactions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.

    Addition of the Methyl and Prop-1-en-2-yl Groups: These groups can be added through alkylation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The morpholine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May serve as a precursor for the development of pharmaceutical compounds.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)cyclohexan-1-ol: Lacks the prop-1-en-2-yl group.

    (1R,2R,5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol: Lacks the morpholine group.

    (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexane: Lacks the hydroxyl group.

Uniqueness

The presence of the morpholine group, methyl group, and prop-1-en-2-yl group on the cyclohexane ring makes (1R,2R,5S)-2-Methyl-2-(morpholin-4-yl)-5-(prop-1-en-2-yl)cyclohexan-1-ol unique

Properties

CAS No.

945681-45-8

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

(1R,2R,5S)-2-methyl-2-morpholin-4-yl-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C14H25NO2/c1-11(2)12-4-5-14(3,13(16)10-12)15-6-8-17-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m0/s1

InChI Key

AYRKWHNLIKGDRV-BFHYXJOUSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]([C@@H](C1)O)(C)N2CCOCC2

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)N2CCOCC2

Origin of Product

United States

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